molecular formula C15H19NO4 B15171700 3-Cbz-aminocyclohexanecarboxylic acid

3-Cbz-aminocyclohexanecarboxylic acid

Cat. No.: B15171700
M. Wt: 277.31 g/mol
InChI Key: PLAGNJWQJMERQG-UHFFFAOYSA-N
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Description

3-Cbz-aminocyclohexanecarboxylic acid, also known as 3-carbobenzyloxyaminocyclohexanecarboxylic acid, is a compound that features a cyclohexane ring substituted with an amino group protected by a carbobenzyloxy (Cbz) group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cbz-aminocyclohexanecarboxylic acid typically involves the protection of the amino group with a Cbz group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of cyclohexanone with benzyl chloroformate in the presence of a base to form the Cbz-protected intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Cbz-aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Cbz-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz-protected amino group can be selectively deprotected under mild conditions, allowing the free amine to participate in further biochemical reactions. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cbz-aminocyclohexanecarboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its Cbz protecting group, which offers stability under both acidic and basic conditions and can be removed via hydrogenolysis. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-amino-3-phenylmethoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c16-15(14(18)19)8-4-7-12(9-15)13(17)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,16H2,(H,18,19)

InChI Key

PLAGNJWQJMERQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(C(=O)O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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